molecular formula C15H19N3S B1269221 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 312290-54-3

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269221
M. Wt: 273.4 g/mol
InChI Key: DWHZDECQMUUDJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves cyclization reactions from appropriate ylidene derivatives. The process yields crystal substances that are odorless, insoluble in water, but soluble in organic solvents. The structural confirmation of these compounds is typically achieved using modern instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Molecular Structure Analysis

Molecular structure and vibrational bands, along with chemical shift assignments of closely related compounds, have been characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction. These analyses provide insights into the conformational flexibility and electronic structures, which are crucial for understanding the reactivity and interaction of these molecules with biological targets (Karakurt, Dinçer, Çetin, & Şekerci, 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions including alkylation, where their reaction with benzyl chloride or allyl bromide has been achieved under specific conditions. These reactions and the associated regioselectivity provide valuable pathways for functionalizing the triazole core, leading to derivatives with potentially enhanced biological activities (Ashry, Kassem, Abdel‐Hamid, Louis, Khattab, & Aouad, 2006).

Scientific Research Applications

Biological Activities and Chemical Synthesis 4-Allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties, while maintaining low toxicity. These characteristics make them promising for further research into their chemical structure and biological activity. The synthesis of these compounds and the analysis of their physical and chemical properties have been a focus of scientific study, aiming to explore their potential as biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition In the realm of material science, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Studies demonstrate that these compounds can adsorb onto the steel surface, forming protective films that significantly reduce the rate of corrosion (Orhan et al., 2012).

Antitumor Activity Continued research into 1,2,4-triazole-3-thiol derivatives, including those with allyl and tert-butylphenyl groups, has revealed promising antitumor activities. The exploration of the relationship between their chemical structure and biological effects is an ongoing area of interest, providing valuable insights into the potential of these compounds in cancer therapy (Kaldrikyan et al., 2013).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-5-10-18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZDECQMUUDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351268
Record name 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

312290-54-3
Record name 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ALLYL-5-(4-TERT-BUTYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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